

Pharmacological Profile of Cianopramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianopramine (also known as 3-cyanoimipramine, development code Ro 11-2465) is a tricyclic antidepressant (TCA) that was investigated for the treatment of depression but was never marketed.[1][2] Structurally related to imipramine, its primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[2][3] Additionally, Cianopramine exhibits weak antagonistic properties at serotonin receptors. This document provides a comprehensive overview of the pharmacological profile of Cianopramine, including its receptor binding characteristics, pharmacodynamic effects, and available pharmacokinetic information. Detailed experimental methodologies for key assays are also presented, along with visualizations of relevant biological pathways and experimental workflows.

Introduction

Cianopramine is a tertiary amine tricyclic antidepressant. Its chemical structure features the characteristic three-ring core of TCAs, with a cyano group substitution that contributes to its distinct pharmacological properties. The primary focus of research on **Cianopramine** has been its potent and selective inhibition of the serotonin transporter (SERT), a key target in the treatment of depressive disorders.[2][3] This guide synthesizes the available preclinical and clinical data to provide a detailed technical overview of **Cianopramine**'s pharmacological profile.



Pharmacodynamics

The pharmacodynamic effects of **Cianopramine** are primarily driven by its interaction with the serotonergic system. It acts as a potent inhibitor of the serotonin transporter and as a weak antagonist at certain serotonin receptors.

Receptor and Transporter Binding Affinity

Quantitative data on the binding affinity of **Cianopramine** to a wide range of CNS receptors is limited in publicly available literature. However, functional assays and radioligand binding studies have provided insights into its primary targets.

Target	Parameter	Value	Species	Assay Type	Reference
Serotonin Transporter (SERT)	Inhibition of 5-HT uptake	80% ± 2%	Human	Platelet 5-HT Uptake (ex vivo)	[1]
Serotonin Receptors	IC50	5 x 10 ⁻⁵ M	Rat	Serotonin- induced stomach fundus strip contraction	[4]
α-Adrenergic Receptors	-	Weak Antagonism	Human	Phenylephrin e challenge	[1]

Serotonin Reuptake Inhibition

Cianopramine is a potent inhibitor of serotonin reuptake. In a study with healthy volunteers, single oral doses of **Cianopramine** resulted in a significant, dose-dependent inhibition of 14 C-labeled serotonin uptake into platelets. A 2 mg oral dose of **Cianopramine** led to an $80\% \pm 2\%$ inhibition of platelet serotonin uptake two hours post-administration.[1] Following multiple rising doses up to 3 mg daily for 7 days, a significant decrease in platelet serotonin concentration was observed, reaching an approximately 80% reduction from baseline levels after 5 days of treatment.[3]

Serotonin Receptor Antagonism



In addition to its reuptake inhibition, **Cianopramine** demonstrates weak antagonistic effects at postsynaptic serotonin receptors. In preclinical studies, **Cianopramine** antagonized the effects of serotonin agonists. It reduced the number of quipazine-induced head twitches in rats with an ID50 of 20.1 mg/kg.[4] Furthermore, it attenuated serotonin-induced contractions of the isolated rat stomach fundus strip with an IC50 value of 5 x 10^{-5} M.[4]

Other Receptor Interactions

Evidence suggests that **Cianopramine** has weak antagonistic effects on alpha-adrenergic receptors. This was observed in a study where a higher dose of phenylephrine was required to increase systolic blood pressure after administration of **Cianopramine**.[1]

Pharmacokinetics

Detailed pharmacokinetic data for **Cianopramine** in humans, such as elimination half-life, bioavailability, and volume of distribution, are not extensively reported in the available literature.

Metabolism

Cianopramine is metabolized in vivo to an N-desmethyl metabolite, Ro 12-5419.[1] This metabolite is also pharmacologically active. As a tricyclic antidepressant, it is anticipated that the metabolism of **Cianopramine** is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system. The N-demethylation of similar TCAs like imipramine and clomipramine is catalyzed by CYP1A2, CYP3A4, and CYP2C19, while hydroxylation is often mediated by CYP2D6.[5][6]

Active Metabolites

The N-desmethyl metabolite of **Cianopramine**, Ro 12-5419, has been shown to be a less potent inhibitor of serotonin uptake compared to the parent compound. However, unlike **Cianopramine**, Ro 12-5419 also demonstrates activity in inhibiting noradrenaline uptake.[1]

Compound	Effect on 5-HT Uptake	Effect on NA Uptake
Cianopramine (Ro 11-2465)	Potent Inhibitor	-
Desmethylcianopramine (Ro 12-5419)	Weaker Inhibitor	Inhibitor



Experimental Protocols Radioligand Binding Assay for Serotonin Transporter

This protocol describes a general method for determining the binding affinity of a compound to the serotonin transporter using [3H]Ro 11-2465 as the radioligand.

Objective: To determine the binding characteristics of **Cianopramine** at the serotonin transporter.

Materials:

- [3H]Ro 11-2465 (radioligand)
- Rat cerebral cortex tissue
- Homogenization buffer (e.g., Tris-HCl with NaCl)
- · Wash buffer
- Scintillation fluid
- · Glass fiber filters
- Homogenizer
- Centrifuge
- Liquid scintillation counter

Procedure:

- Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.
- Binding Assay: The membrane preparation is incubated with [3H]Ro 11-2465 at various concentrations in the presence or absence of a high concentration of a competing non-





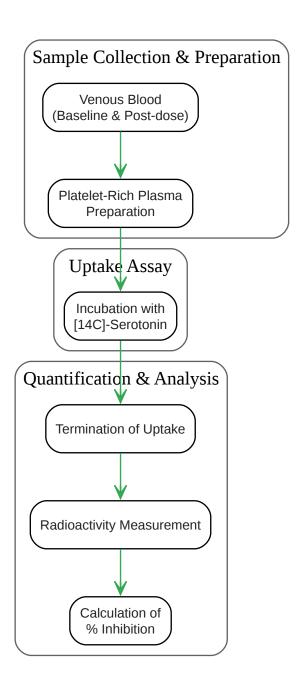


labeled ligand (to determine non-specific binding) or varying concentrations of the test compound (**Cianopramine**). The binding of [3H]Ro 11-2465 is sodium-dependent.

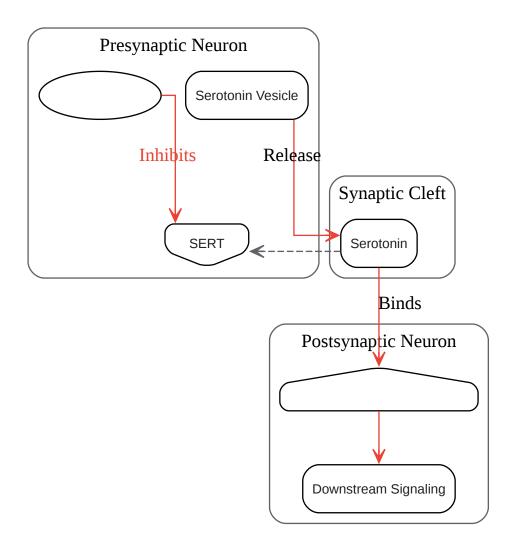
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Binding parameters (Kd and Bmax) are determined by Scatchard analysis of saturation binding data. Ki values for test compounds are calculated from IC50 values obtained from competition binding assays.



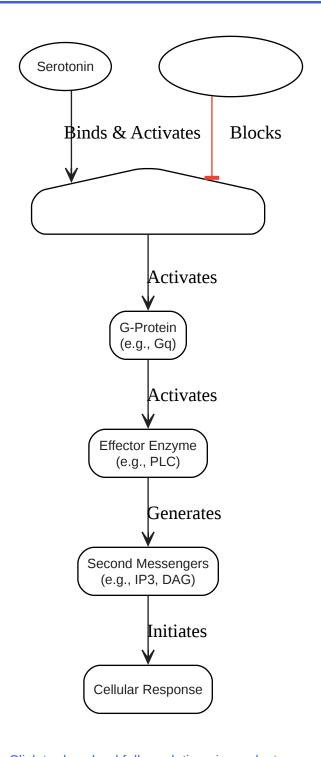












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- To cite this document: BenchChem. [Pharmacological Profile of Cianopramine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668977#pharmacological-profile-of-cianopramine]

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